Sec-butanol-D9

Mass Spectrometry Isotopic Interference Bioanalysis

Sec-butanol-D9 (CAS 1202864-22-9), also designated as (±)-sec-Butyl-d9 alcohol or 2-Butanol-d9, is a stable isotopically labeled (SIL) analog of sec-butanol (2-butanol) wherein nine hydrogen atoms are fully substituted by deuterium. This perdeuteration yields a molecular mass shift of M+9 relative to the unlabeled parent, a core attribute exploited in mass spectrometry-based workflows.

Molecular Formula C4H10O
Molecular Weight 83.178
CAS No. 1202864-22-9
Cat. No. B598469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSec-butanol-D9
CAS1202864-22-9
Molecular FormulaC4H10O
Molecular Weight83.178
Structural Identifiers
SMILESCCC(C)O
InChIInChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D
InChIKeyBTANRVKWQNVYAZ-CBZKUFJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sec-butanol-D9 (CAS 1202864-22-9): Deuterated Internal Standard for Analytical Quantification


Sec-butanol-D9 (CAS 1202864-22-9), also designated as (±)-sec-Butyl-d9 alcohol or 2-Butanol-d9, is a stable isotopically labeled (SIL) analog of sec-butanol (2-butanol) wherein nine hydrogen atoms are fully substituted by deuterium [1]. This perdeuteration yields a molecular mass shift of M+9 relative to the unlabeled parent, a core attribute exploited in mass spectrometry-based workflows . As a deuterated internal standard (IS), its near-identical physicochemical properties to the native analyte—while remaining analytically distinguishable—enable precise correction for matrix effects, extraction variability, and instrument drift in LC-MS and GC-MS [2].

Why Sec-butanol-D9 Cannot Be Replaced by Unlabeled or Lower-Deuterated Analogs


Analytical quantification of sec-butanol is confounded by the compound's volatility and susceptibility to matrix-specific ionization suppression or enhancement in mass spectrometry. Substitution with an unlabeled structural analog (e.g., 1-butanol) fails to co-elute identically or mirror the extraction recovery and ionization efficiency of sec-butanol, introducing significant quantitation bias [1]. Even SIL internal standards with lower deuterium incorporation (e.g., sec-butanol-D5 or -D6) present a fundamental risk: mass spectral overlap between the IS and the native analyte's isotopic envelope compromises the signal-to-noise ratio (S/N) and accuracy at low concentrations [2]. The M+9 mass shift of sec-butanol-D9, coupled with its perdeuteration, minimizes isotopic cross-talk and provides a distinct chromatographic peak that is unequivocally resolved from the unlabeled analyte .

Quantitative Evidence for Selecting Sec-butanol-D9 (1202864-22-9)


Mass Spectral Resolution: M+9 Shift of Sec-butanol-D9 vs. M+5 Shift of Sec-butanol-D5

Sec-butanol-D9 provides a mass shift of +9 Da relative to unlabeled sec-butanol, significantly reducing isotopic overlap with the analyte's natural M+1 and M+2 envelope compared to lower-deuterated analogs like sec-butanol-D5 (+5 Da shift) [1]. This wider mass differential enhances signal-to-noise in single quadrupole MS and is critical for avoiding ion suppression artifacts in complex biological matrices where trace-level detection is required .

Mass Spectrometry Isotopic Interference Bioanalysis

Physicochemical Property Fidelity: Sec-butanol-D9 vs. Unlabeled Sec-butanol

The density of sec-butanol-D9 is reported as 0.905 g/mL at 25°C and its boiling point as 98°C . These values are extremely close to the density (0.807–0.810 g/mL) and boiling point (98–100°C) of the unlabeled sec-butanol . This near-identical physicochemical behavior ensures that sec-butanol-D9 co-elutes precisely with the native analyte in both GC and LC separations, enabling accurate correction for variations in sample preparation, injection volume, and instrument sensitivity [1].

LC-MS Co-elution Recovery Correction

Isotopic Purity: Certified 98 atom % D Sec-butanol-D9 vs. Lower-Grade Deuterated Reagents

Commercially sourced sec-butanol-D9 (e.g., Sigma-Aldrich Cat. No. 680435) is supplied with a certified isotopic purity of 98 atom % D and chemical purity (Assay) of 98% (CP) . This contrasts with general-purpose deuterated reagents, which may possess unspecified or lower isotopic enrichment (e.g., 95 atom % D) that introduces variable amounts of unlabeled and partially deuterated species . The defined 98 atom % D specification ensures batch-to-batch consistency in the internal standard's response factor, a critical variable in validated bioanalytical methods [1].

Isotopic Purity Calibration Method Validation

Precision Quantification and Metabolic Tracing: Core Applications for Sec-butanol-D9


Validated LC-MS/MS Quantitation of Sec-butanol in Biological Fluids

Sec-butanol-D9 is the internal standard of choice for developing LC-MS/MS assays to measure sec-butanol concentrations in plasma or urine. Its M+9 mass shift and co-elution behavior directly address the matrix effects and ion suppression challenges inherent in analyzing volatile alcohols from complex biological samples, enabling accurate pharmacokinetic and toxicokinetic profiling [1].

GC-MS Headspace Analysis of Volatile Organic Compounds (VOCs)

In environmental and food safety monitoring, sec-butanol-D9 serves as an ideal surrogate recovery standard or internal standard for headspace GC-MS analysis of sec-butanol and related VOCs. Its near-identical vapor pressure and boiling point ensure it partitions into the headspace with the same efficiency as the native analyte, correcting for sample matrix effects and instrument variability during thermal desorption and chromatography [2].

NMR Spectroscopy as a Deuterated Internal Reference

Beyond mass spectrometry, sec-butanol-D9 can function as an internal reference standard for quantitative NMR (qNMR). The absence of proton signals from the fully deuterated alkyl chain creates a silent background in the ¹H NMR spectrum, allowing for unambiguous integration of the analyte's residual proton signals without interference . This is particularly useful for purity determination and concentration assignment of primary standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sec-butanol-D9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.